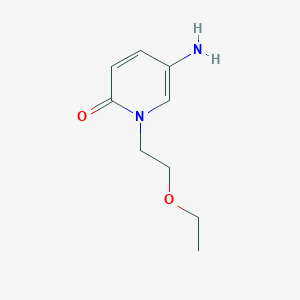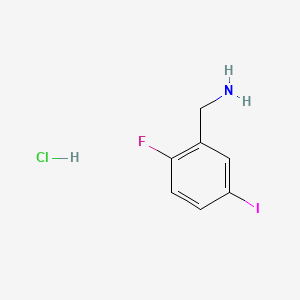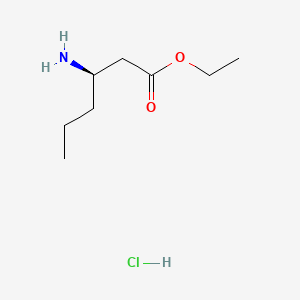![molecular formula C11H8BrF3N2O2 B13480574 1-[5-Bromo-2-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13480574.png)
1-[5-Bromo-2-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-bromo-2-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a diazinane-2,4-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-bromo-2-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the production process.
化学反応の分析
Types of Reactions
1-[5-bromo-2-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states or reduced forms.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles. Reaction conditions typically involve mild temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex molecules with extended carbon chains.
科学的研究の応用
1-[5-bromo-2-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes, such as catalysts and polymers.
作用機序
The mechanism of action of 1-[5-bromo-2-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes by forming hydrogen bonds and other interactions . This can lead to the inhibition of enzyme activity or modulation of biological pathways, resulting in various therapeutic effects.
類似化合物との比較
Similar Compounds
1,3-Bis(trifluoromethyl)-5-bromobenzene: Shares the trifluoromethyl and bromine functional groups but lacks the diazinane-2,4-dione moiety.
2-Bromo-5-(trifluoromethyl)pyridine: Contains a similar trifluoromethyl and bromine substitution pattern but on a pyridine ring instead of a phenyl ring.
Uniqueness
1-[5-bromo-2-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione is unique due to the presence of the diazinane-2,4-dione moiety, which imparts distinct chemical reactivity and potential applications. This structural feature differentiates it from other compounds with similar functional groups and enhances its versatility in various scientific research fields.
特性
分子式 |
C11H8BrF3N2O2 |
|---|---|
分子量 |
337.09 g/mol |
IUPAC名 |
1-[5-bromo-2-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H8BrF3N2O2/c12-6-1-2-7(11(13,14)15)8(5-6)17-4-3-9(18)16-10(17)19/h1-2,5H,3-4H2,(H,16,18,19) |
InChIキー |
YWZQVILHMDJLTR-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate](/img/structure/B13480505.png)
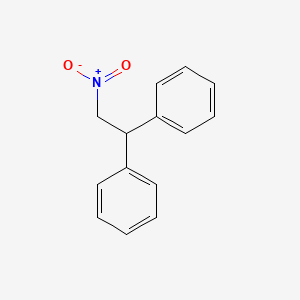
![(1s,3s)-3-[(1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}ethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid](/img/structure/B13480510.png)
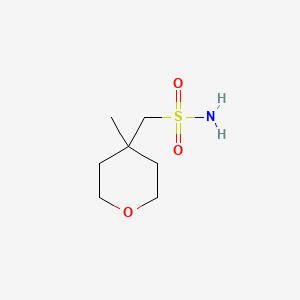
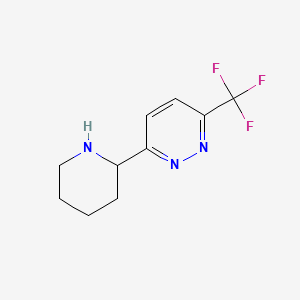
![7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B13480524.png)
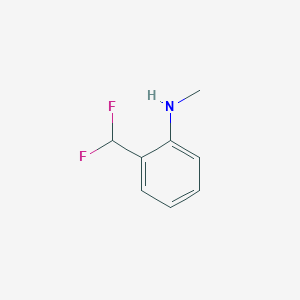
![6-Hydroxytricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-triene-3-carboxylic acid](/img/structure/B13480530.png)

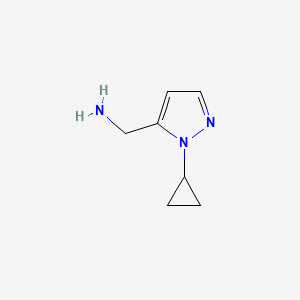
![3-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B13480563.png)
